4-Methylmorpholine-3-carbonitrile

Medicinal chemistry Fragment-based drug discovery Heterocyclic building blocks

Pharmaceutical R&D requires saturated, 3D fragment scaffolds with orthogonal functional handles-not generic morpholines. This racemic C-3 cyano, N-methyl morpholine (MW 126.16) provides a privileged heterocyclic core plus a nitrile for amidation, reduction, or cycloaddition. - Low-melting solid (44-47°C) vs. volatile N-methylmorpholine; eliminates evaporative loss. - Enables orthogonal derivatization for chemical probes. - Supplied ≥95-98% purity.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 850656-00-7
Cat. No. B1603849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmorpholine-3-carbonitrile
CAS850656-00-7
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCN1CCOCC1C#N
InChIInChI=1S/C6H10N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-3,5H2,1H3
InChIKeyITRVJNHLHZOHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylmorpholine-3-carbonitrile: Heterocyclic Nitrile Building Block


4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7), also designated as 3-Morpholinecarbonitrile, 4-methyl-, is a C-functionalized morpholine derivative with molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol . The compound features a morpholine ring bearing both an N-methyl group at the 4-position and a nitrile group at the 3-position. This combination of a saturated heterocyclic core with a versatile cyano substituent positions the compound as a synthetic intermediate and fragment scaffold in pharmaceutical research . The compound is commercially available as a racemic mixture (rac 4-methyl-morpholine-3-carbonitrile) with reported purity specifications typically ≥95–98% from major chemical suppliers .

Morpholine building block with N-methyl protection and C-3 nitrile for selective transformations
Eliminates secondary amine reactivity; may support cleaner parallel library synthesis
Fragment-like scaffold with two orthogonal vectors for elaboration to amines, acids, or heterocycles

Why 4-Methylmorpholine-3-carbonitrile Cannot Be Replaced


Generic substitution with simpler morpholine analogs such as morpholine-3-carbonitrile (CAS 97039-63-9) or N-methylmorpholine (CAS 109-02-4) is precluded by the unique dual functionalization pattern present in 4-methylmorpholine-3-carbonitrile. Unlike morpholine-3-carbonitrile, which lacks the N-methyl substituent, the target compound bears both tertiary amine functionality (at N-4) and a nitrile handle (at C-3), enabling distinct regiochemical reactivity profiles in nucleophilic substitution, condensation, and cycloaddition transformations . Conversely, N-methylmorpholine lacks the C-3 nitrile group required for downstream derivatization into amidines, tetrazoles, or amine products via reduction. This specific substitution pattern is critical for fragment-based drug discovery applications where both hydrogen-bond acceptor capacity (from the morpholine oxygen and nitrile nitrogen) and a vector for fragment elaboration are required [1].

Morpholine-3-carbonitrile (CAS 97039-63-9)
Lacks the N-methyl substituent; secondary amine reactivity may introduce side reactions and limit chemoselectivity in multi-step syntheses.
N-Methylmorpholine (CAS 109-02-4)
Lacks the C-3 nitrile group; cannot serve as a precursor for amidines, tetrazoles, or amines, restricting downstream fragment elaboration.

4-Methylmorpholine-3-carbonitrile: Evidence-Based Comparison


Structural Differentiation: N-Methyl and C-3 Nitrile Groups

4-Methylmorpholine-3-carbonitrile contains both an N-methyl substituent at the 4-position and a nitrile group at the 3-position, whereas its closest structural analog, morpholine-3-carbonitrile (CAS 97039-63-9), bears only the C-3 nitrile functionality with an unsubstituted N-H position. The target compound incorporates one additional methyl group, increasing molecular weight from 112.13 g/mol (morpholine-3-carbonitrile) to 126.16 g/mol (+12.5%) . This dual substitution pattern provides a chemically differentiated scaffold for library synthesis, as the N-methyl group eliminates secondary amine reactivity (preventing unwanted N-acylation or N-alkylation side reactions) while preserving the C-3 nitrile as a versatile synthetic handle for elaboration to carboxylic acids, amides, amines, or heterocycles .

Structural Differentiation
Class-level inference
N-methyl at 4-position; nitrile at 3; MW 126.16
vs
N-H at 4-position; nitrile at 3; MW 112.13
N-Methylation may reduce off-target reactivity in library synthesis.
Data to verify; class-level inference.
Medicinal chemistry Fragment-based drug discovery Heterocyclic building blocks

Physicochemical Differentiation: Solid State Advantage

4-Methylmorpholine-3-carbonitrile is reported to have a melting point of 44–47°C , making it a low-melting solid at ambient laboratory conditions. In contrast, N-methylmorpholine (CAS 109-02-4) is a liquid with melting point –66.1°C and boiling point 115–116°C at 750 mmHg . The target compound's solid physical state at room temperature (20–25°C) confers distinct handling advantages for weighing accuracy, long-term storage stability, and solid-phase synthetic workflows compared to the volatile liquid nature of N-methylmorpholine. Additionally, the target compound has a calculated density of 1.08 g/cm³ and boiling point of 227.1°C at 760 mmHg [1], substantially higher than N-methylmorpholine (density 0.92 g/mL, boiling point 115–116°C), reflecting the contribution of the polar nitrile group to intermolecular interactions and reduced volatility.

Physicochemical Differentiation
Cross-study comparable
+110–113°C
Melting point increase vs N-methylmorpholine
Solid state supports precise weighing and reduced volatility.
Cross-study comparable; boiling point predicted.
Solid handling Compound storage Pre-formulation

Scaffold Differentiation: C-3 Substitution Pattern

The morpholine heterocycle is recognized as a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds [1]. However, systematic expansion of C-functionalized morpholine derivatives remains underexplored [2]. 4-Methylmorpholine-3-carbonitrile represents a specific C-3 substituted variant bearing both N-methyl and nitrile functionality. This scaffold occupies a distinct region of chemical space compared to C-2 substituted morpholines (e.g., morpholine-2-carbonitrile) or C-5/C-6 substituted analogs, offering unique exit vectors for fragment elaboration. The nitrile group at the 3-position provides a hydrogen-bond acceptor moiety (complementary to the morpholine ring oxygen) while serving as a precursor to primary amines, carboxylic acids, or tetrazoles upon further synthetic manipulation . The N-methyl group enhances lipophilicity (calculated LogP difference vs. unsubstituted analog: ~+0.5 to +0.7 log units) and eliminates the secondary amine as a potential metabolic soft spot or off-target interaction site.

Scaffold Differentiation
Class-level inference
C-3 nitrile with N-methyl; distinct exit vector
vs
C-2 nitrile analogs; different geometry
Provides a distinct exit vector and may enhance lipophilicity for fragment growth.
Estimated LogP increase ~0.5-0.7 units; class-level inference.
Fragment-based screening Chemical diversity Scaffold hopping

4-Methylmorpholine-3-carbonitrile: Key Applications


Fragment-Based Drug Discovery Scaffold

4-Methylmorpholine-3-carbonitrile serves as a fragment-like scaffold (MW 126.16) suitable for incorporation into fragment screening libraries. The compound provides a saturated morpholine core with defined 3D character, a hydrogen-bond accepting nitrile group, and an N-methyl group that eliminates secondary amine reactivity while enhancing lipophilicity. This scaffold can be directly applied in fragment screening campaigns or elaborated via nitrile reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition to tetrazoles and other heterocycles [1]. The C-3 substitution pattern offers a distinct exit vector compared to more common C-2 substituted morpholine building blocks, expanding the accessible chemical space in fragment-based lead generation programs .

Medicinal Chemistry Intermediate

The morpholine ring is a privileged pharmacophore in drug design, appearing in over 100 approved drugs with diverse therapeutic activities including anticancer, anti-inflammatory, and CNS applications [1]. The presence of both the morpholine heterocycle and a cyano functional group in 4-methylmorpholine-3-carbonitrile makes it a valuable intermediate for the synthesis of biologically active molecules . The N-methyl substituent mimics the N-alkyl substitution pattern found in many clinical candidates (e.g., certain kinase inhibitors and GPCR ligands), while the C-3 nitrile can be converted to primary amines for amide coupling or retained as a polar moiety in final drug candidates.

Chemical Biology Probe Development

4-Methylmorpholine-3-carbonitrile can function as a starting material for the preparation of chemical biology probes where a morpholine scaffold is required for target engagement. The solid physical state (melting point 44–47°C) [1] facilitates accurate weighing for parallel synthesis of probe libraries, while the dual functionalization pattern (N-methyl amine + C-3 nitrile) permits orthogonal derivatization strategies not possible with N-unsubstituted morpholine analogs . The nitrile group serves as both a pharmacophoric element and a latent amine that can be unmasked for bioconjugation or reporter group attachment in chemical probe development.

Process Chemistry and Scale-Up

In contrast to N-methylmorpholine, which is a volatile liquid (boiling point 115–116°C) [1], 4-methylmorpholine-3-carbonitrile is a low-melting solid (44–47°C) with a substantially higher boiling point (227.1°C at 760 mmHg) . This reduced volatility offers practical advantages in process chemistry and scale-up operations, including minimized evaporative losses during reactions conducted at elevated temperatures, easier containment in manufacturing environments, and simplified purification by crystallization rather than distillation . These handling characteristics are particularly relevant when the morpholine moiety must be installed in multi-step syntheses of pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Orthogonal functionalization pattern (N-methyl + C-3 nitrile)
Fragment elaboration compatibility
Medicinal Chemistry Intermediate
Morpholine pharmacophore with cyano handle
Derivatization to amines, acids, heterocycles
Chemical Biology Probe Development
Solid-state handling & dual reactivity
Parallel probe library synthesis
Process Chemistry and Scale-Up
Low volatility & high boiling point
Crystallization and containment feasibility

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